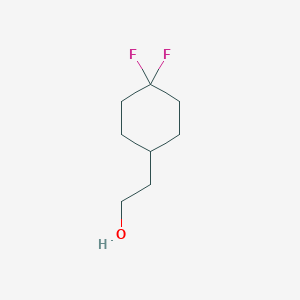
4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
Overview
Description
“4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” is a chemical compound with the CAS Number: 1706418-83-8 . It has a molecular weight of 247.65 . The IUPAC name for this compound is 4-chloro-2-fluoro-3-methoxyphenylalanine . It is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” is1S/C10H11ClFNO3/c1-16-9-6 (11)3-2-5 (8 (9)12)4-7 (13)10 (14)15/h2-3,7H,4,13H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Radiopharmaceutical Development
The study of 18F-labeled aromatic amino acids, like 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), highlights the potential of halogenated phenylalanine derivatives in developing radiopharmaceuticals for neurologic and oncologic PET imaging. The novel approach to synthesizing such compounds involves direct nucleophilic fluorination, indicating the potential of 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine in similar applications due to its structural similarity, offering a route for more efficient and possibly more specific radiolabeling techniques suitable for automation and high activity yield production (Wagner, Ermert, & Coenen, 2009).
Molecular Interaction Studies
Investigations into the interactions between L-phenylalanine and substituted 1,4-benzoquinones in aqueous media reveal the significance of halogen substitutions on the aromatic ring of phenylalanine derivatives. These studies show how modifications, akin to those in 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine, affect molecular charge transfer interactions, providing insights into the electronic properties and reactivity of such compounds. This could have implications for understanding the role of similar derivatives in biochemical processes and drug design (Ganesh et al., 2013).
Synthesis of Complex Peptides
The synthesis of indoline-2-carboxylate-embodied dipeptides through the intramolecular dehydrogenative cyclization of phenylalanine derivatives demonstrates the utility of halogenated phenylalanine in peptide synthesis. This methodology, involving Pd-catalyzed C(sp2)-H bond direct functionalization, suggests that compounds like 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine could serve as precursors in the generation of complex peptide-based structures, offering novel routes for the creation of bioactive molecules with potential therapeutic applications (He et al., 2015).
Photocatalytic Applications
Research into the photoinduced, ionic Meerwein arylation of olefins using haloanilines points to the potential of halogenated phenylalanine derivatives in photocatalytic reactions. These findings underscore the utility of such compounds in organic synthesis, particularly in the formation of arylated products under light irradiation. This could lead to the development of new photocatalytic processes involving 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine for the synthesis of complex organic molecules (Mella et al., 2001).
Safety and Hazards
The safety data sheet for “4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” indicates that it should not be used for food, drug, pesticide or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention . In case of inhalation or ingestion, remove to fresh air and drink plenty of water, respectively, and seek medical attention if symptoms occur .
Mechanism of Action
Target of Action
It is known that similar compounds like 4-chloro-dl-phenylalanine (pcpa) inhibit the synthesis of 5-hydroxytrytamine (5-ht), also known as serotonin .
Mode of Action
Based on the known action of similar compounds, it may interact with its targets and cause changes in their function .
Biochemical Pathways
Similar compounds are known to affect the synthesis of serotonin, which is involved in various physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function .
Result of Action
Similar compounds are known to inhibit the synthesis of serotonin, which can have various effects depending on the specific physiological context .
properties
IUPAC Name |
2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFWDJBNASYQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






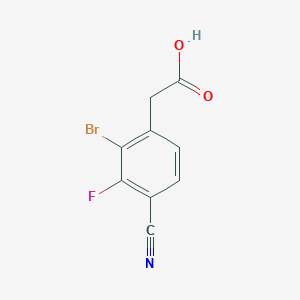
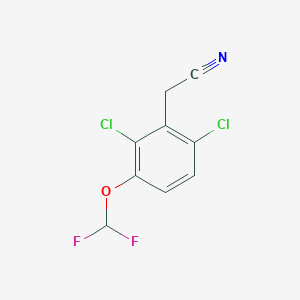

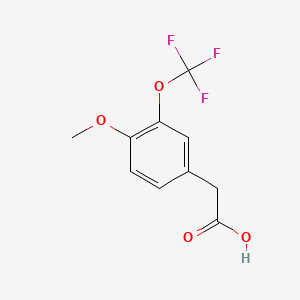
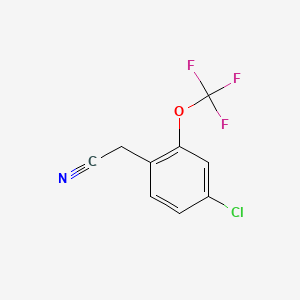
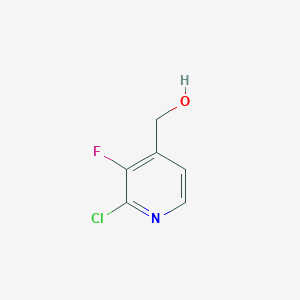

![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)


